molecular formula C6H7BrN2O2 B6230067 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1782351-61-4

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No. B6230067
CAS RN: 1782351-61-4
M. Wt: 219.04 g/mol
InChI Key: AJCBOGBPMXFVMH-UHFFFAOYSA-N
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Description

“2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound with the molecular formula C6H7BrN2O2 . It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring substituted with a bromine atom at the 5-position and a methyl group at the 1-position . The pyrazole ring is further substituted with an acetic acid group at the 2-position .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyrazole derivatives are known to participate in various chemical reactions. For instance, they can undergo cycloaddition reactions .

Future Directions

The future directions for “2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad range of biological activities exhibited by pyrazole derivatives , these compounds could be potential candidates for the development of new drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid involves the reaction of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid with chloroacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid", "Chloroacetic acid", "Coupling agent (e.g. DCC or DIC)", "Solvent (e.g. dichloromethane, dimethylformamide)" ], "Reaction": [ "Step 1: Dissolve 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid and chloroacetic acid in a suitable solvent (e.g. dichloromethane, dimethylformamide).", "Step 2: Add a coupling agent (e.g. DCC or DIC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the coupling agent by filtration and wash the precipitate with a suitable solvent (e.g. dichloromethane).", "Step 4: Hydrolyze the resulting intermediate by adding a strong base (e.g. sodium hydroxide) to the reaction mixture and stirring at room temperature for several hours.", "Step 5: Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid) to yield the final product, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid.", "Step 6: Isolate the product by filtration, washing with a suitable solvent (e.g. water), and drying under vacuum." ] }

CAS RN

1782351-61-4

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

2-(5-bromo-1-methylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C6H7BrN2O2/c1-9-6(7)4(3-8-9)2-5(10)11/h3H,2H2,1H3,(H,10,11)

InChI Key

AJCBOGBPMXFVMH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CC(=O)O)Br

Purity

95

Origin of Product

United States

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